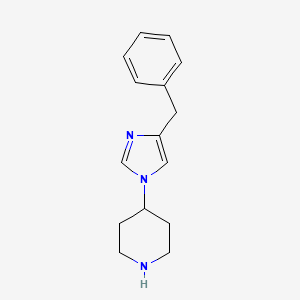

4-(4-Benzylimidazol-1-yl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Benzylimidazol-1-yl)piperidine is a compound that features a piperidine ring substituted with a benzylimidazole group Piperidine is a six-membered heterocyclic amine, and the imidazole ring is a five-membered heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylimidazol-1-yl)piperidine typically involves the reaction of piperidine derivatives with benzylimidazole. One common method involves the nucleophilic substitution reaction where a piperidine derivative reacts with a benzylimidazole under basic conditions. For example, the reaction can be carried out using sodium hydride as a base in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylimidazol-1-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperidine or imidazole ring can be further functionalized.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives of the piperidine or imidazole rings.

Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Benzylimidazol-1-yl)piperidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(4-Benzylimidazol-1-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Piperidine Derivatives: Compounds like 1-benzyl-4-piperidinecarboxamide and 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides.

Imidazole Derivatives: Compounds such as 2-(4,5-diphenyl-1H-imidazol-2-yl)quinoline.

Uniqueness

4-(4-Benzylimidazol-1-yl)piperidine is unique due to the combination of the piperidine and benzylimidazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Benzylimidazol-1-yl)piperidine, and how can purity be verified?

Methodological Answer: Synthesis typically involves coupling benzylimidazole with piperidine derivatives under nucleophilic substitution or transition metal-catalyzed conditions. For example, hydrazinyl intermediates (e.g., 1-Benzyl-4-hydrazinylpiperidine) can serve as precursors for further functionalization . Purity verification requires:

- Chromatography : HPLC or GC (≥98% purity thresholds) .

- Spectroscopy : UV/Vis (λmax at 249 nm and 296 nm) for structural confirmation .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 266.4 for C₁₈H₂₂N₂) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Decontamination : Wash exposed skin with soap/water; flush eyes with water for 15 minutes .

- Storage : Keep at -20°C in airtight containers to ensure ≥5-year stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- UV/Vis Spectroscopy : Detects π→π* and n→π* transitions (e.g., λmax at 249 nm and 296 nm) .

- NMR : ¹H/¹³C NMR to confirm benzyl and imidazole substituents (e.g., aromatic protons at δ 7.2–7.4 ppm) .

- GC-MS : Validates molecular weight (266.4 g/mol) and identifies impurities (e.g., opioid synthesis byproducts) .

Advanced Research Questions

Q. How can reaction yields for derivatives of this compound be systematically optimized?

Methodological Answer:

- Factorial Design : Vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions .

- Computational Modeling : Use software (e.g., Gaussian, Schrödinger) to simulate transition states and predict reaction pathways .

- Case Study : Hydrazine-mediated cyclization achieves >75% yield when using ethanol at 80°C .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization : Control variables (cell lines, incubation time) to minimize variability .

- Impurity Analysis : Use HPLC to detect trace opioids (e.g., fentanyl derivatives) that may confound results .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to validate potency .

Q. How do structural modifications influence the pharmacological profile of this compound?

Methodological Answer:

-

SAR Studies :

Substituent Effect Reference Benzyl at C4 Enhances opioid receptor affinity Imidazole at C1 Modulates selectivity for κ-receptors Hydrazinyl at C4 Introduces antileishmanial activity -

Computational Docking : Predict binding modes with receptors (e.g., μ-opioid receptor PDB: 4DKL) .

Q. What computational tools predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Retrosynthesis Algorithms : Tools like AiZynthFinder propose viable routes using Reaxys/Pistachio databases .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- MD Simulations : Model solvation effects and transition states for SN2 reactions .

Properties

Molecular Formula |

C15H19N3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

4-(4-benzylimidazol-1-yl)piperidine |

InChI |

InChI=1S/C15H19N3/c1-2-4-13(5-3-1)10-14-11-18(12-17-14)15-6-8-16-9-7-15/h1-5,11-12,15-16H,6-10H2 |

InChI Key |

MPYXWQPJOSHXBS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1N2C=C(N=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.